molecular formula C11H24 B14538802 4-Ethyl-5-methyloctane CAS No. 62016-24-4

4-Ethyl-5-methyloctane

Cat. No.: B14538802
CAS No.: 62016-24-4
M. Wt: 156.31 g/mol
InChI Key: DTSHQAHKLUTGAR-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyloctane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C11H24. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes an octane backbone with an ethyl group attached to the fourth carbon and a methyl group attached to the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of octane. This involves the reaction of octane with ethyl and methyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes such as the use of zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reactions at lower temperatures and pressures, making the process more efficient and cost-effective. The choice of catalyst and reaction conditions can be optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

    Halogenation: The reaction with halogens (e.g., chlorine or bromine) in the presence of light or heat to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Halogenation: Chlorine (Cl2) or bromine (Br2) with UV light or heat.

    Combustion: Oxygen (O2) at high temperatures.

    Cracking: High temperatures and pressures, often with a catalyst such as zeolites.

Major Products Formed

    Halogenation: Formation of chloro- or bromo-derivatives of this compound.

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-5-methyloctane has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a model compound to study the behavior of branched alkanes in different chemical reactions. Additionally, it serves as a reference compound in the development of new catalytic processes for alkane functionalization. In the petroleum industry, it is used to understand the properties and behavior of complex hydrocarbon mixtures.

Mechanism of Action

As an alkane, 4-Ethyl-5-methyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, the mechanism typically involves the homolytic cleavage of C-H bonds, leading to the formation of free radicals that participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-methyloctane
  • 4-Methyl-5-ethylheptane
  • 3-Ethyl-4-methyloctane

Comparison

4-Ethyl-5-methyloctane is unique due to the specific positioning of its ethyl and methyl groups on the octane backbone. This structural arrangement influences its physical and chemical properties, such as boiling point, melting point, and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and combustion reactions due to steric and electronic effects.

Properties

CAS No.

62016-24-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-ethyl-5-methyloctane

InChI

InChI=1S/C11H24/c1-5-8-10(4)11(7-3)9-6-2/h10-11H,5-9H2,1-4H3

InChI Key

DTSHQAHKLUTGAR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)CCC

Origin of Product

United States

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